molecular formula C21H24ClN3O2 B4507902 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide

Cat. No.: B4507902
M. Wt: 385.9 g/mol
InChI Key: RSGSFTDNBYWYGT-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a chloro-substituted phenyl ring and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid. This intermediate is then subjected to a reduction reaction using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of specific kinases or interact with receptor sites to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(2-(5-chloro-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)phenyl)acrylamide
  • N-(2-(5-chloro-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-ylamino)phenyl)propionamide

Uniqueness

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethylbenzamide stands out due to its specific substitution pattern and the presence of both chloro and piperazine groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-3-15-4-6-16(7-5-15)20(26)23-19-14-17(8-9-18(19)22)21(27)25-12-10-24(2)11-13-25/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGSFTDNBYWYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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